BenchChemオンラインストアへようこそ!

(±)8(9)-EE-14(Z)-E

Analytical Chemistry Eicosanoid Research Quality Control

(±)8(9)-EE-14(Z)-E, also known as (±)8,9-Epoxyeicosa-14(Z)-enoic Acid, is a long-chain epoxy fatty acid structurally related to the epoxyeicosatrienoic acid (EET) family of lipid signaling molecules. This compound arises as a minor product during the chemical synthesis of its regioisomer, (±)14(15)-EE-8(Z)-E, due to epoxidation occurring at the 8,9-double bond rather than the targeted 14,15 position.

Molecular Formula C20H36O3
Molecular Weight 324.5
Cat. No. B1163260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)8(9)-EE-14(Z)-E
Synonyms(±)8,9-Epoxyeicosa-14(Z)-enoic Acid
Molecular FormulaC20H36O3
Molecular Weight324.5
Structural Identifiers
SMILESCCCCC/C=CCCCC[C@@H](O1)[C@@H]1CCCCCCC(O)=O
InChIInChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,18-19H,2-5,8-17H2,1H3,(H,21,22)/b7-6-/t18-,19+/m1/s1
InChIKeyZJBYWYMWLGWVKS-MGBKSAOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)8(9)-EE-14(Z)-E: A Minor EET Regioisomer for Analytical and Mechanistic Studies


(±)8(9)-EE-14(Z)-E, also known as (±)8,9-Epoxyeicosa-14(Z)-enoic Acid, is a long-chain epoxy fatty acid structurally related to the epoxyeicosatrienoic acid (EET) family of lipid signaling molecules [1]. This compound arises as a minor product during the chemical synthesis of its regioisomer, (±)14(15)-EE-8(Z)-E, due to epoxidation occurring at the 8,9-double bond rather than the targeted 14,15 position . Its primary established utility is as an analytical reference standard to confirm the purity of the parent compound and to rule out contamination by the 8,9-epoxy regioisomer in experimental preparations .

(±)8(9)-EE-14(Z)-E Procurement: Why Regioisomeric and Functional Specificity Matters


Generic substitution with other EET regioisomers (e.g., 11,12-EET, 14,15-EET) or their ethanolamide derivatives is not scientifically valid due to well-documented functional divergence among these structurally similar lipids. For instance, in preglomerular vasculature assays, 11,12-EET induces significant vasodilation (18-20% increase in vessel diameter at 100 nM), while 8,9-EET demonstrates no significant effect on vascular diameters under identical conditions [1]. Furthermore, the ethanolamide modification can profoundly alter receptor pharmacology, as exemplified by 5,6-EET-EA, which acts as a potent and selective CB2 receptor agonist (Ki = 8.9 nM for CB2) . Therefore, selecting the precise compound—whether for use as an analytical standard, a negative control in bioactivity assays, or a defined tool for structure-activity relationship (SAR) studies—is essential for experimental reproducibility and valid data interpretation.

(±)8(9)-EE-14(Z)-E Evidence Guide: Comparative Data for Informed Selection


Analytical Purity: Discriminating (±)8(9)-EE-14(Z)-E from (±)14(15)-EE-8(Z)-E

This compound is a minor side-product formed during the synthesis of (±)14(15)-EE-8(Z)-E, a known potent vasodilator. (±)8(9)-EE-14(Z)-E serves as a critical analytical tool to verify the purity of the parent compound and ensure that the observed vasodilatory activity is not confounded by the presence of the 8,9-epoxy regioisomer .

Analytical Chemistry Eicosanoid Research Quality Control

Metabolic Stability: sEH Hydrolysis Efficiency of 8,9-EET-EA

In comparative studies of soluble epoxide hydrolase (sEH)-mediated hydrolysis, the 8,9-EET-EA regioisomer demonstrates intermediate metabolic stability. It is hydrolyzed less efficiently than the 14,15-EET-EA and 11,12-EET-EA isomers, but more efficiently than 5,6-EET-EA [1]. The study utilized LC-MS/MS to quantify the biotransformation of EET-EAs to their corresponding DHET-EAs by recombinant human sEH.

Lipid Metabolism Enzymology Endocannabinoid System

Vascular Activity: Contrasting Effects of 8,9-EET on Preglomerular Vessels

In a direct comparative study using the in vitro blood-perfused juxtamedullary nephron preparation, 8,9-EET exhibited no significant effect on the diameters of preglomerular arterioles, in stark contrast to the vasodilatory action of 11,12-EET and the vasoconstrictive action of 5,6-EET [1].

Vascular Biology Renal Physiology Eicosanoid Signaling

Receptor Pharmacology: CB2 Selectivity and GPR40 Activity in the EET-EA Class

While specific receptor binding data for (±)8(9)-EE-14(Z)-E are not reported, class-level inference from structurally related EET-EAs reveals stark functional divergence based on epoxide position. For example, 5,6-EET-EA is a potent and selective CB2 agonist (Ki = 8.9 nM for CB2 vs. 11.4 µM for CB1) . In contrast, 8,9-EET is a relatively weak agonist at GPR40 compared to other regioisomers like 11,12-EET and 14,15-EET [1]. This suggests that the 8,9-epoxide regioisomer, including its ethanolamide form, likely possesses a distinct and potentially diminished pharmacological profile at these key receptors.

Receptor Pharmacology Endocannabinoid System Structure-Activity Relationship

(±)8(9)-EE-14(Z)-E: Defined Applications in Analytical and Basic Research


Analytical Standard for Quality Control of (±)14(15)-EE-8(Z)-E

The most validated application for this compound is as a reference standard in analytical chemistry. Given that it is a minor side-product from the synthesis of the potent vasodilator (±)14(15)-EE-8(Z)-E, it is essential for developing and validating chromatographic methods (e.g., HPLC, LC-MS) to verify the purity of batches of the parent compound [1].

Negative Control in Studies of Vascular Reactivity

In experiments investigating the vasoactive properties of EETs, particularly in renal or coronary vascular beds, 8,9-EET can serve as a regioisomer-matched negative control. Direct comparative evidence demonstrates that unlike 11,12-EET, 8,9-EET does not significantly alter preglomerular arteriole diameters [1].

Negative Control in Endocannabinoid Receptor Pharmacology

In studies of CB2 receptor signaling, where potent and selective agonists like 5,6-EET-EA (Ki = 8.9 nM for CB2) are employed , (±)8(9)-EE-14(Z)-E can function as a closely related structural analog expected to lack this potent agonist activity. This allows researchers to attribute observed CB2-mediated effects specifically to the active isomer.

Structure-Activity Relationship (SAR) Studies of EET Metabolism

This compound is a valuable tool for mapping the substrate specificity of epoxide hydrolases, specifically sEH. Comparative data show that the 8,9-EET-EA isomer is hydrolyzed with intermediate efficiency compared to other regioisomers [2]. Its inclusion in a panel of EETs allows for a detailed understanding of the structural determinants governing sEH-mediated inactivation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)8(9)-EE-14(Z)-E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.